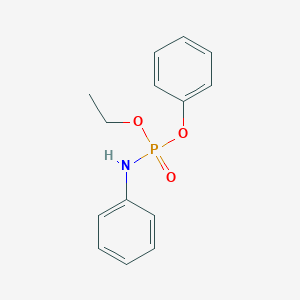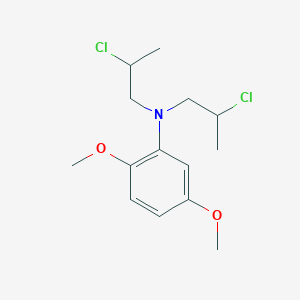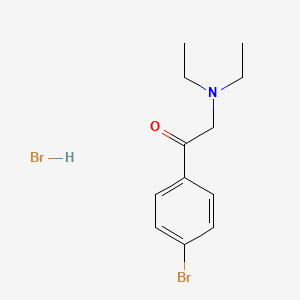
1-(4-Bromophenyl)-2-(diethylamino)ethanone hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Bromophenyl)-2-diethylamino-ethanone is an organic compound characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a diethylamino ethanone group
Preparation Methods
The synthesis of 1-(4-bromophenyl)-2-diethylamino-ethanone typically involves the reaction of 4-bromobenzaldehyde with diethylamine in the presence of a suitable catalyst. The reaction conditions often include refluxing the mixture in an appropriate solvent such as ethanol or methanol. Industrial production methods may involve more scalable processes, including continuous flow synthesis, to ensure higher yields and purity.
Chemical Reactions Analysis
1-(4-Bromophenyl)-2-diethylamino-ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: Electrophilic aromatic substitution reactions are common, where the bromine atom can be replaced by other substituents using reagents like sodium iodide in acetone.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to drive the reactions to completion. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(4-Bromophenyl)-2-diethylamino-ethanone has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-bromophenyl)-2-diethylamino-ethanone involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to alterations in cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved in its effects.
Comparison with Similar Compounds
1-(4-Bromophenyl)-2-diethylamino-ethanone can be compared with other similar compounds such as:
4-Bromophenylacetic acid: Similar in structure but with different functional groups, leading to varied chemical properties and applications.
4-Bromophenyl-ethylamine: Shares the bromophenyl group but differs in the attached amine group, resulting in distinct biological activities.
Properties
CAS No. |
7402-09-7 |
|---|---|
Molecular Formula |
C12H17Br2NO |
Molecular Weight |
351.08 g/mol |
IUPAC Name |
1-(4-bromophenyl)-2-(diethylamino)ethanone;hydrobromide |
InChI |
InChI=1S/C12H16BrNO.BrH/c1-3-14(4-2)9-12(15)10-5-7-11(13)8-6-10;/h5-8H,3-4,9H2,1-2H3;1H |
InChI Key |
XHNMRTLYWVCOOG-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC(=O)C1=CC=C(C=C1)Br.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{3-[(Dibenzylamino)methyl]-4-hydroxyphenyl}-3-azaspiro[5.5]undecane-2,4-dione](/img/structure/B14004521.png)
![2-[4-(Diethoxyphosphorylmethyl)phenyl]-1,3-benzoxazole](/img/structure/B14004524.png)
![(1S,5S,6S,7R,8S)-6,7,8-Trihydroxy-1-(hydroxymethyl)-2-oxa-4-azabicyclo[3.3.1]nonan-3-one](/img/structure/B14004526.png)
![3-fluoro-N-[(Z)-(5-pyrimidin-2-ylsulfanylfuran-2-yl)methylideneamino]benzamide](/img/structure/B14004544.png)
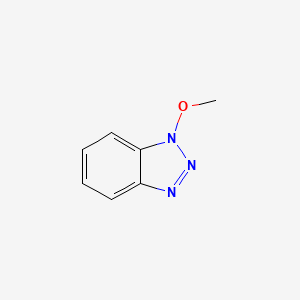
![Benzene, 1-chloro-4-[(4-nitrophenyl)methoxy]-](/img/structure/B14004550.png)
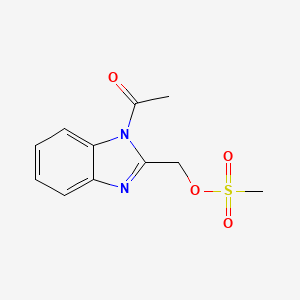

![(7R,8AR)-7-fluorooctahydropyrrolo[1,2-a]pyrazine dihydrochloride](/img/structure/B14004555.png)
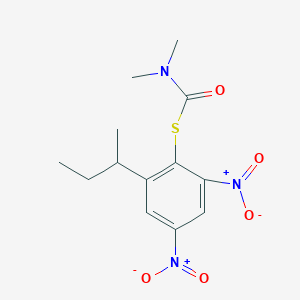
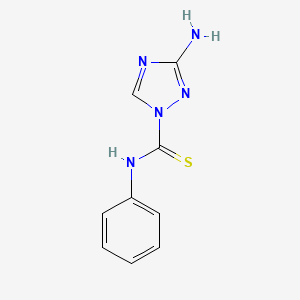
![Acetamide, N-[6-(benzylthio)-9H-purin-9-yl]-](/img/structure/B14004571.png)
